(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexyl and fluorophenylmethoxy derivatives, followed by their condensation with appropriate reagents to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the molecule, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, owing to its unique molecular structure and biological activity.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and fluorophenylmethoxy compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C23H23FN2O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H23FN2O2S/c24-18-6-4-5-17(13-18)15-28-20-11-9-16(10-12-20)14-21-22(27)26(23(29)25-21)19-7-2-1-3-8-19/h4-6,9-14,19H,1-3,7-8,15H2,(H,25,29)/b21-14- |
InChI Key |
FLLVUJVDRWZNKF-STZFKDTASA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)F)/NC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)F)NC2=S |
Origin of Product |
United States |
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